Cas no 205744-14-5 ((2-chloro-3-pyridyl)methanamine)
(2-chloro-3-pyridyl)methanamine Chemical and Physical Properties
Names and Identifiers
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- (2-CHLORO-PYRIDIN-3-YL)-METHYLAMINE
- (2-Chloropyridin-3-yl)methanamine
- (2-Chloropyridin-3-yl)methylamine
- 2-chloro-3-Pyridinemethanamine
- 2-chloro-3-aminomethylpyridine
- 3-Aminomethyl-2-chloropyridine
- 3-Pyridinemethanamine,2-chloro
- [(2-Chloropyridin-3-yl)methyl]amine
- (2-chloro-3-pyridyl)methanamine
- LTUCSFLPOBNIHD-UHFFFAOYSA-N
- J-508671
- AC-9139
- AKOS006293959
- MFCD05664022
- FT-0646999
- AM84711
- EN300-269828
- 3-Pyridinemethanamine, 2-chloro-
- SCHEMBL904651
- DTXSID10447548
- 1220039-41-7
- A4472
- CS-0053531
- SB10549
- 205744-14-5
- AS-33728
- W-206536
- 1-(2-chloropyridin-3-yl)methanamine hydrochloride
- 6-Chloropyridine-5-methylamine
- ALBB-022798
- DB-353301
- DB-025054
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- MDL: MFCD05664022
- Inchi: 1S/C6H7ClN2/c7-6-5(4-8)2-1-3-9-6/h1-3H,4,8H2
- InChI Key: LTUCSFLPOBNIHD-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)CN
Computed Properties
- Exact Mass: 142.03000
- Monoisotopic Mass: 142.0297759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Boiling Point: 254.2±25.0 °C at 760 mmHg
- Flash Point: 311.9±30.1 °C
- PSA: 38.91000
- LogP: 1.89400
(2-chloro-3-pyridyl)methanamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
(2-chloro-3-pyridyl)methanamine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2-chloro-3-pyridyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM107494-5g |
(2-chloropyridin-3-yl)methanamine |
205744-14-5 | 97% | 5g |
$427 | 2021-08-06 | |
| Chemenu | CM107494-10g |
(2-chloropyridin-3-yl)methanamine |
205744-14-5 | 97% | 10g |
$693 | 2021-08-06 | |
| TRC | C351045-10mg |
(2-Chloropyridin-3-yl)methanamine |
205744-14-5 | 10mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C351045-25mg |
(2-Chloropyridin-3-yl)methanamine |
205744-14-5 | 25mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C351045-50mg |
(2-Chloropyridin-3-yl)methanamine |
205744-14-5 | 50mg |
$ 87.00 | 2023-04-18 | ||
| TRC | C351045-100mg |
(2-Chloropyridin-3-yl)methanamine |
205744-14-5 | 100mg |
$ 98.00 | 2023-04-18 | ||
| Apollo Scientific | OR350080-1g |
(2-Chloropyridin-3-yl)methanamine |
205744-14-5 | 1g |
£590.00 | 2023-09-02 | ||
| Chemenu | CM107494-5g |
(2-chloropyridin-3-yl)methanamine |
205744-14-5 | 97% | 5g |
$365 | 2023-02-17 | |
| eNovation Chemicals LLC | Y1131610-250mg |
(2-Chloro-pyridin-3-yl)-methylamine |
205744-14-5 | 95% | 250mg |
$145 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1131610-500mg |
(2-Chloro-pyridin-3-yl)-methylamine |
205744-14-5 | 95% | 500mg |
$155 | 2024-07-28 |
(2-chloro-3-pyridyl)methanamine Suppliers
(2-chloro-3-pyridyl)methanamine Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on (2-chloro-3-pyridyl)methanamine
Introduction to (2-chloro-3-pyridyl)methanamine (CAS No. 205744-14-5)
(2-chloro-3-pyridyl)methanamine, identified by its Chemical Abstracts Service (CAS) number 205744-14-5, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine derivative has garnered attention due to its versatile structural properties and potential applications in drug development. The presence of a chloro substituent at the 2-position and an amine group at the 3-position of the pyridine ring imparts unique reactivity, making it a valuable intermediate in synthetic chemistry.
The< strong>molecular structure of (2-chloro-3-pyridyl)methanamine consists of a six-membered aromatic ring with nitrogen, chlorine, and an amine functional group strategically positioned. This arrangement not only influences its electronic properties but also enhances its compatibility with various biological targets. The compound's ability to act as a ligand or a precursor in medicinal chemistry underscores its importance in designing novel therapeutic agents.
In recent years, there has been a surge in research focusing on developing small-molecule inhibitors for various diseases, particularly those involving protein-protein interactions or enzyme inhibition. The< strong>pyridine-based scaffold found in (2-chloro-3-pyridyl)methanamine is known to be highly effective in modulating such interactions. For instance, studies have demonstrated its potential in inhibiting kinases and other enzymes implicated in cancer pathways. The chloro substituent at the 2-position further enhances its binding affinity by forming hydrogen bonds or participating in π-stacking interactions with target proteins.
One of the most compelling aspects of (2-chloro-3-pyridyl)methanamine is its role as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel analogs with enhanced pharmacological properties. For example, modifications at the amine group can introduce hydrophobic or hydrophilic moieties, altering the compound's solubility and bioavailability. Such modifications are crucial for optimizing drug candidates for clinical trials.
The< strong>pharmaceutical industry has shown particular interest in this compound due to its potential applications in treating neurological disorders. Preliminary studies suggest that derivatives of (2-chloro-3-pyridyl)methanamine may interact with neurotransmitter receptors, offering a new avenue for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the chemical structure to target specific receptors without causing off-target effects is a significant advantage.
Furthermore, the< strong>synthetic pathways involving (2-chloro-3-pyridyl)methanamine have been optimized for scalability and efficiency. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have enabled the production of high-purity batches suitable for both laboratory research and industrial applications. These advancements have made it easier for pharmaceutical companies to incorporate this compound into their drug discovery pipelines.
In conclusion, (2-chloro-3-pyridyl)methanamine (CAS No. 205744-14-5) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly significant role in the future of pharmaceutical innovation.
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